molecular formula C9H11N B1360045 2-Cyclopropylaniline CAS No. 3158-73-4

2-Cyclopropylaniline

Cat. No.: B1360045
CAS No.: 3158-73-4
M. Wt: 133.19 g/mol
InChI Key: JSKOLQWFMXYJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropylaniline is an organic compound with the molecular formula C9H11N It consists of a cyclopropyl group attached to the aniline structure, making it a derivative of aniline

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclopropylaniline can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with aniline under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of advanced catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert it into cyclopropyl-substituted amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Cyclopropylaniline has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Cyclopropylaniline exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

    Cyclopropylamine: Similar in structure but lacks the aromatic ring.

    Cyclopropylbenzene: Contains a cyclopropyl group attached to a benzene ring but lacks the amine group.

    Aniline: The parent compound without the cyclopropyl substitution.

Uniqueness: 2-Cyclopropylaniline is unique due to the presence of both the cyclopropyl group and the aniline structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

2-cyclopropylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKOLQWFMXYJAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185469
Record name 2-Cyclopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3158-73-4
Record name 2-Cyclopropylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3158-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5 g (42 mmol) of cyclopropylbenzene in 20 ml of acetic anhydride is cooled to 15° C. While keeping the temperature below 20° C., 3.7 ml of 68% nitric acid are added slowly. The reaction mixture is stirred for one hour at that temperature, hydrolysed, rendered alkaline with 2N sodium hydroxide solution and extracted twice with 100 ml of ether. The organic phase is then dried and concentrated to yield a mixture of 2-nitrocyclo-propylbenzene and 4-nitrocyclopropylbenzene. The mixture is dissolved in 15 ml of ethanol and hydrogenated at normal temperature and pressure in the presence of 50 mg of PtO2. The residue obtained after filtering off the catalyst and evaporating off the solvent is purified by chromatography on silica gel to yield the title product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropylaniline
Reactant of Route 2
Reactant of Route 2
2-Cyclopropylaniline
Reactant of Route 3
Reactant of Route 3
2-Cyclopropylaniline
Reactant of Route 4
Reactant of Route 4
2-Cyclopropylaniline
Reactant of Route 5
Reactant of Route 5
2-Cyclopropylaniline
Reactant of Route 6
Reactant of Route 6
2-Cyclopropylaniline
Customer
Q & A

Q1: How is 2-cyclopropylaniline synthesized photochemically?

A: this compound can be synthesized via a photochemical reaction starting from either 2-allylanisole or N,N-dialkyl-2-allylaniline. [] This reaction involves a di-π-methane rearrangement, where the allyl side chain and the aromatic ring undergo a rearrangement under UV irradiation, leading to the formation of the cyclopropane ring. [] This process is particularly effective when the triplet energy of the aryl group is lower than that of the olefinic side chain but not by more than 20 kcal/mol. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.